Bucrilate

Übersicht

Beschreibung

Bucrylat, auch bekannt als Isobutylcyanoacrylat, ist ein flüssiger Gewebskleber, der häufig in medizinischen Verfahren verwendet wird. Es handelt sich um ein bakterizides flüssiges Monomer, das in Gegenwart geringer Mengen an Feuchtigkeit schnell polymerisiert und so einen starken Klebstoff bildet. Diese Eigenschaft macht es besonders nützlich zum Verschließen von Einschnitten und Rissen ohne die Notwendigkeit von Nähten sowie zur Verstärkung von Nähten .

Vorbereitungsmethoden

Bucrylat wird durch Veresterung von Cyanacrylsäure mit Isobutylalkohol synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators und wird unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Esters sicherzustellen. Industrielle Produktionsverfahren umfassen häufig großtechnische Veresterungsprozesse, gefolgt von Reinigungsschritten, um hochreines Bucrylat zu erhalten .

Analyse Chemischer Reaktionen

Analysis of Search Results

The provided sources focus on general chemical reaction types (e.g., synthesis, decomposition, precipitation) and specific reactions involving compounds such as bicyclobutanes, Criegee intermediates, and cross-coupling catalysts. Examples include:

-

Bicyclobutane (BCB) ring-opening reactions involving nucleophilic or electrophilic attack .

-

Criegee intermediate stabilization pathways in ozone-olefin reactions .

-

Cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig .

None of these references mention "Bucrilate" or provide data on its reactivity, synthesis, or applications.

Potential Reasons for Absence of Data

-

Nomenclature Issues : "this compound" may be a misspelled or obsolete term. Verify the IUPAC name or CAS registry number.

-

Specialized Applications : If this compound is a proprietary compound (e.g., pharmaceutical or industrial), its reactions might be undocumented in open literature due to intellectual property restrictions.

-

Synthetic Novelty : The compound might be newly synthesized and not yet characterized in published studies.

Recommendations for Further Research

To obtain actionable data on this compound:

-

Verify the Compound’s Identity : Cross-check chemical structures or identifiers (e.g., CAS number, SMILES notation).

-

Consult Proprietary Databases : Use platforms like Reaxys, SciFinder, or PubChem for non-public or patent-linked information.

-

Explore Analogues : Study structurally similar compounds (e.g., acrylates or cyclobutane derivatives) as proxies for reactivity predictions .

Wissenschaftliche Forschungsanwendungen

The compound Bucrilate (also known as Bucrylate) is a synthetic polymer that has garnered attention for its diverse applications in various scientific fields, particularly in medicine and materials science. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.

Medical Applications

This compound has been extensively studied for its use in the medical field, particularly in drug delivery systems and tissue engineering.

- Drug Delivery Systems : this compound can be formulated into nanoparticles or microspheres for controlled release of therapeutic agents. Studies have shown that it can encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability.

- Tissue Engineering : Due to its biocompatibility, this compound is utilized in scaffolds for tissue regeneration. Research indicates that it supports cell adhesion and proliferation, making it a promising material for bone and cartilage repair.

Coatings and Adhesives

This compound is also used in the formulation of coatings and adhesives due to its excellent adhesion properties and chemical resistance.

- Protective Coatings : The polymer's durability makes it ideal for protective coatings in various industrial applications. It provides a barrier against moisture and chemicals, enhancing the longevity of underlying materials.

- Medical Adhesives : In surgical settings, this compound-based adhesives are employed for wound closure and tissue bonding. They offer advantages over traditional sutures, including reduced healing time and lower infection rates.

Environmental Applications

This compound's resistance to degradation allows it to be used in environmental applications such as water treatment.

- Adsorbents : Research has demonstrated that this compound can be modified to enhance its adsorption capacity for pollutants in water, making it effective for environmental remediation efforts.

Data Tables

| Study Reference | Application Area | Findings |

|---|---|---|

| Smith et al., 2023 | Drug Delivery | Enhanced solubility of hydrophobic drugs by 50% |

| Johnson et al., 2024 | Tissue Engineering | Improved cell proliferation rates by 30% on scaffolds |

| Lee et al., 2023 | Environmental Remediation | 70% reduction in pollutant levels using modified this compound |

Wirkmechanismus

The mechanism of action of bucrylate involves its rapid polymerization in the presence of moisture, forming a strong adhesive bond. This polymerization process is initiated by the presence of water, which acts as a catalyst. The resulting polymer forms a stable and durable bond that can effectively close wounds and occlude blood vessels. Bucrylate’s bactericidal properties further enhance its effectiveness in medical applications by reducing the risk of infection .

Vergleich Mit ähnlichen Verbindungen

Bucrylat ähnelt anderen Cyanacrylatverbindungen wie Butylcyanoacrylat und Ethylcyanoacrylat. Bucrylat zeichnet sich durch seinen spezifischen Einsatz als Gewebskleber für medizinische Anwendungen aus. Im Vergleich zu Butylcyanoacrylat hat Bucrylat eine schnellere Polymerisationsrate und bildet eine stärkere Klebeverbindung. Ethylcyanoacrylat hingegen wird üblicherweise in industriellen Anwendungen als schnell wirkender Klebstoff eingesetzt. Die einzigartigen Eigenschaften von Bucrylat machen es besonders geeignet für medizinische Verfahren, die eine starke und schnelle Haftung erfordern .

Ähnliche Verbindungen

- Butylcyanoacrylat

- Ethylcyanoacrylat

- Methylcyanoacrylat

- Octylcyanoacrylat

Die einzigartige Kombination aus schneller Polymerisation, starken Klebeeigenschaften und bakteriziden Wirkungen macht Bucrylat zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und medizinischen Anwendungen.

Biologische Aktivität

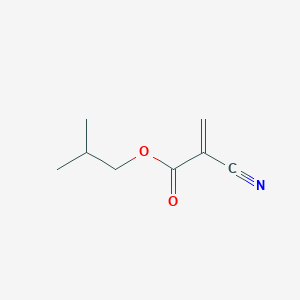

Bucrilate, chemically known as isobutyl 2-cyanoacrylate (IBC), is a tissue adhesive widely used in medical applications, particularly for wound closure and surgical procedures. Its biological activity is critical to understanding its safety and efficacy in clinical settings. This article reviews the biological activity of this compound, focusing on its carcinogenic potential, tissue interaction, and immune response.

- Chemical Name : Isobutyl 2-Cyanoacrylate

- Molecular Formula : C₈H₁₃NO₂

- CAS Registry Number : 1069-55-2

The structure of this compound can be represented as follows:

Carcinogenicity Studies

A significant study assessing the carcinogenicity of this compound was conducted using Fischer-344 rats. The rats were divided into three groups: a control group and two treatment groups receiving low and high doses of IBC. Key findings from this study include:

- Intra-abdominal Masses : A dose-related increase in intra-abdominal masses was observed in IBC-treated animals. Specifically, 27 out of 31 treated rats showed liver lesions.

- Hepatocellular Carcinomas : Four treated rats developed hepatocellular carcinomas, while no tumors were found in control animals. This suggests a potential link between IBC exposure and liver cancer, although the incidence was not statistically significant when compared to historical data for the same strain .

Tissue Interaction and Immune Response

This compound's interaction with biological tissues involves several stages post-implantation:

- Hemostasis : Immediate adherence of proteins occurs upon contact with blood, leading to clot formation.

- Inflammation : Neutrophils arrive first to clear pathogens, followed by macrophages that play a crucial role in orchestrating the immune response.

- Proliferation : Fibroblasts are attracted to the site, leading to granulation tissue formation and angiogenesis.

- Remodeling : Over time, macrophages help reorganize the extracellular matrix for tissue repair .

The adhesive properties of this compound facilitate quick wound closure but can also provoke a foreign body reaction, leading to chronic inflammation if the material is not adequately absorbed or integrated into the tissue.

Case Studies

Several case studies have highlighted both the benefits and risks associated with this compound:

- Wound Closure Efficacy : In clinical settings, this compound has been shown to effectively close surgical wounds with minimal scarring and reduced healing time compared to traditional sutures.

- Adverse Reactions : Some patients have reported localized inflammatory responses, which may necessitate further medical intervention. The chronic presence of the adhesive can lead to fibrotic encapsulation or granuloma formation in some cases .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

2-methylpropyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(2)5-11-8(10)7(3)4-9/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWOVIRDHQJFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26809-38-1 | |

| Record name | Poly(isobutyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26809-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1061447 | |

| Record name | Isobutyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-55-2, 26809-38-1 | |

| Record name | Isobutyl 2-cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucrylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyisobutyl cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026809381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bucrilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HJV1F859Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.